molecular formula C15H11N3OS B3062969 N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 5245-66-9

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No. B3062969
CAS RN: 5245-66-9
M. Wt: 281.3 g/mol
InChI Key: PUUUVNHZQJNJSV-UHFFFAOYSA-N
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Description

N-(4-Phenylthiazol-2-yl)isonicotinamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a thiazole ring, which is known for its diverse biological activities, and an isonicotinamide moiety, which is often associated with antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenylthiazol-2-yl)isonicotinamide typically involves a multi-step process. One common method is the Hantzsch thiazole synthesis, which includes the following steps :

    Bromination: The starting material, 1-(2,4-dimethylphenyl)ethan-1-one, is brominated using copper(II) bromide (CuBr2) to form 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

    Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.

    Amidation: The thiazole amine is then reacted with isonicotinoyl chloride hydrochloride to form N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide.

Industrial Production Methods

While specific industrial production methods for N-(4-Phenylthiazol-2-yl)isonicotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylthiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-Phenylthiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Phenylthiazol-2-yl)isonicotinamide is unique due to its dual functionality, combining the biological activities of both the thiazole ring and the isonicotinamide moiety. This dual functionality enhances its potential as a therapeutic agent in both cancer and bacterial infections .

properties

CAS RN

5245-66-9

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C15H11N3OS/c19-14(12-6-8-16-9-7-12)18-15-17-13(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,17,18,19)

InChI Key

PUUUVNHZQJNJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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